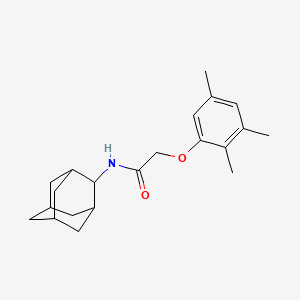
N-(5-chloro-2,4-dimethoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isonicotinamide derivatives, including those related to N-(5-chloro-2,4-dimethoxyphenyl)isonicotinamide, often involves reactions between isonicotinoyl chloride and various organic compounds under controlled conditions. For example, N-ferrocenyl isonicotinamide was synthesized through acetylation of aminoferrocene with isonicotinoyl chloride, showcasing a method that could be adapted for the synthesis of this compound (Patterson et al., 2015).
Molecular Structure Analysis
Isonicotinamide derivatives demonstrate a variety of molecular interactions that dictate their structural features. For instance, supramolecular synthons in phenol–isonicotinamide adducts show how isonicotinamide can form robust hydrogen bonds with phenols, leading to complex molecular architectures (Vishweshwar et al., 2003). Such interactions are crucial for understanding the molecular structure of this compound.
Chemical Reactions and Properties
Isonicotinamide derivatives participate in various chemical reactions, forming co-crystals and adducts with different molecules. The reactions often involve hydrogen bonding and other non-covalent interactions that significantly influence the compound's properties and applications (Lemmerer & Fernandes, 2012). Understanding these reactions is essential for exploring the functional capabilities of this compound.
Physical Properties Analysis
The physical properties of isonicotinamide derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular interactions. Studies on co-crystals and adducts reveal how these properties are influenced by the molecular configuration and the nature of intermolecular forces (Jeragh et al., 2015).
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-8-13(20-2)11(7-10(12)15)17-14(18)9-3-5-16-6-4-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZMKIHXKJBFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
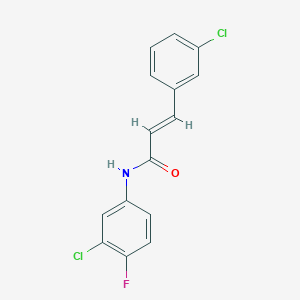
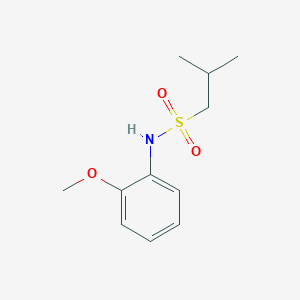
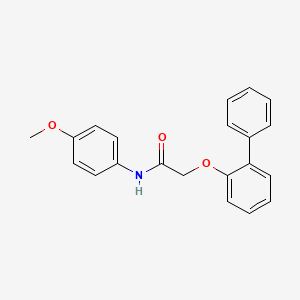
![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)
![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
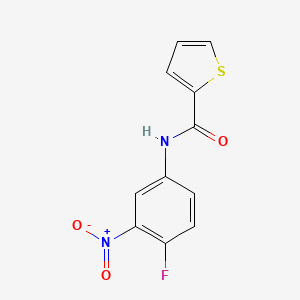
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
